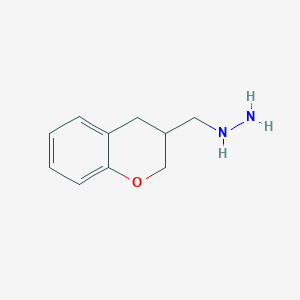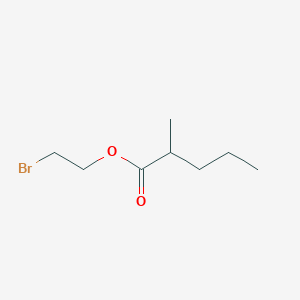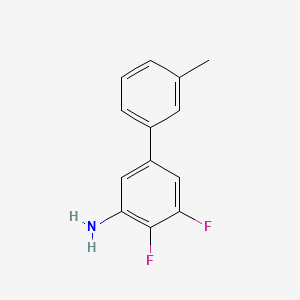
2,3-Difluoro-5-(3-methylphenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-5-(3-methylphenyl)aniline: is an aromatic amine compound characterized by the presence of two fluorine atoms and a methyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: One common method is the diazotization of 2,3-difluoroaniline followed by coupling with 3-methylphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2,3-Difluoro-5-(3-methylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
科学研究应用
Chemistry: 2,3-Difluoro-5-(3-methylphenyl)aniline is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds. Its unique electronic properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Medicine: The compound’s potential medicinal applications include its use in the development of anti-inflammatory and anticancer agents. Fluorinated aromatic compounds are known for their ability to interact with biological targets in unique ways, leading to improved therapeutic profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its incorporation into polymers and coatings can enhance their chemical resistance and thermal stability.
作用机制
The mechanism by which 2,3-Difluoro-5-(3-methylphenyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, leading to enhanced biological activity.
相似化合物的比较
2,3-Difluoroaniline: Lacks the 3-methylphenyl group, resulting in different chemical and biological properties.
3,5-Difluoroaniline: Has fluorine atoms in different positions, affecting its reactivity and applications.
2,3,4,5-Tetrafluoroaniline: Contains additional fluorine atoms, leading to increased electron-withdrawing effects and altered reactivity.
Uniqueness: 2,3-Difluoro-5-(3-methylphenyl)aniline is unique due to the specific positioning of its fluorine atoms and the presence of a methyl group
属性
分子式 |
C13H11F2N |
|---|---|
分子量 |
219.23 g/mol |
IUPAC 名称 |
2,3-difluoro-5-(3-methylphenyl)aniline |
InChI |
InChI=1S/C13H11F2N/c1-8-3-2-4-9(5-8)10-6-11(14)13(15)12(16)7-10/h2-7H,16H2,1H3 |
InChI 键 |
HYPSOWSQOLFYSQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C(=C2)F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


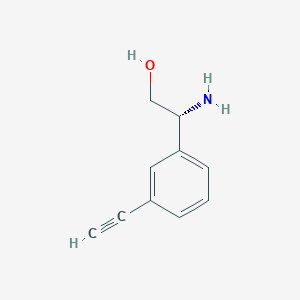



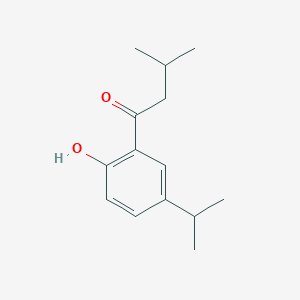

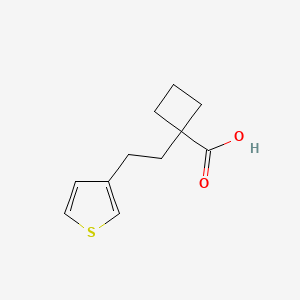
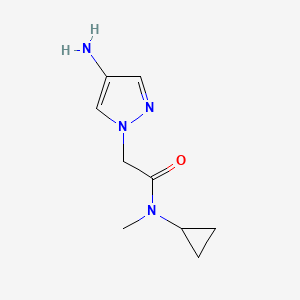
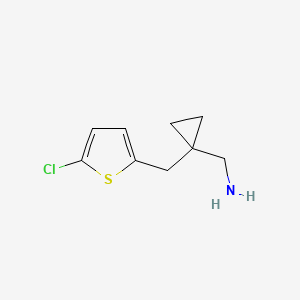
![1,7-Diazaspiro[4.5]decan-2-onehydrochloride](/img/structure/B13621884.png)
